N-methyl-2-piperazin-1-ylacetamide
CAS No.: 39890-41-0
Cat. No.: VC3039536
Molecular Formula: C7H17Cl2N3O
Molecular Weight: 230.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39890-41-0 |
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Molecular Formula | C7H17Cl2N3O |
Molecular Weight | 230.13 g/mol |
IUPAC Name | N-methyl-2-piperazin-1-ylacetamide |
Standard InChI | InChI=1S/C7H15N3O/c1-8-7(11)6-10-4-2-9-3-5-10/h9H,2-6H2,1H3,(H,8,11) |
Standard InChI Key | PCAYBFINZCOBFV-UHFFFAOYSA-N |
SMILES | CNC(=O)CN1CCNCC1 |
Canonical SMILES | CNC(=O)CN1CCNCC1.Cl.Cl |
Introduction
Chemical Structure and Fundamental Properties
N-methyl-2-piperazin-1-ylacetamide is characterized by its molecular formula C7H15N3O and a molecular weight of 157.21 g/mol . The compound features a piperazine ring connected to an acetamide group with a methyl substituent on one of the nitrogen atoms. This structure provides distinctive chemical characteristics and potential for biological interactions.
Structural Characteristics
The chemical structure of N-methyl-2-piperazin-1-ylacetamide consists of three main components:
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A piperazine heterocyclic ring
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An acetamide functional group
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A methyl substituent attached to the amide nitrogen
The compound's IUPAC name is N-methyl-2-piperazin-1-ylacetamide, with alternative names including N-methyl-2-(1-piperazinyl)acetamide and 1-Piperazineacetamide, N-methyl- .
Identification Data
The compound can be identified through various reference identifiers as shown in the table below:
Parameter | Value |
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CAS Number | 39890-41-0 |
Molecular Formula | C7H15N3O |
Molecular Weight | 157.21 g/mol |
InChI | InChI=1S/C7H15N3O/c1-8-7(11)6-10-4-2-9-3-5-10/h9H,2-6H2,1H3,(H,8,11) |
InChIKey | SOTHHBNFPDRYCM-UHFFFAOYSA-N |
SMILES | CNC(=O)CN1CCNCC1 |
Physical and Chemical Properties
Physical State and Appearance
N-methyl-2-piperazin-1-ylacetamide typically exists as a solid at room temperature. The dihydrochloride salt form of this compound is often used in research and pharmaceutical applications .
Salt Forms
The compound is frequently used in its dihydrochloride salt form (N-methyl-2-piperazin-1-ylacetamide dihydrochloride), which has the molecular formula C7H17Cl2N3O and a molecular weight of 230.13 g/mol. The salt form generally offers improved stability and solubility characteristics compared to the free base.
Property | Free Base | Dihydrochloride Salt |
---|---|---|
Molecular Formula | C7H15N3O | C7H17Cl2N3O |
Molecular Weight | 157.21 g/mol | 230.13 g/mol |
State at Room Temperature | Solid | Solid |
Solubility | Less soluble in water | Highly water-soluble |
Chemical Reactivity
Functional Group Reactivity
The reactivity of N-methyl-2-piperazin-1-ylacetamide is primarily determined by its functional groups:
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The piperazine ring contains a secondary amine which can participate in numerous reactions:
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Alkylation and acylation reactions
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Nucleophilic substitutions
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Coordination with metal ions
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The acetamide group can undergo:
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Hydrolysis under acidic or basic conditions
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Reduction to form amines
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Dehydration to form nitriles
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Understanding this reactivity profile is essential for utilizing the compound in synthetic applications and predicting its behavior in biological systems.
Applications and Research Findings
The applications of N-methyl-2-piperazin-1-ylacetamide are primarily in the research domain, with potential pharmaceutical relevance.
Pharmaceutical Intermediates
Piperazine derivatives, including N-methyl-2-piperazin-1-ylacetamide, often serve as important intermediates in the synthesis of pharmaceutical compounds. Related structures have been used in the preparation of substance-P antagonists and other biologically active molecules .
Comparison with Related Compounds
Structural Analogs
Several structural analogs of N-methyl-2-piperazin-1-ylacetamide exist, with varying substituents and functional groups. These include:
N-methyl-N-phenyl-2-piperazin-1-ylacetamide
This compound (CAS: 318280-95-4) features an additional phenyl group on the acetamide nitrogen . Its properties include:
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Molecular formula: C13H19N3O
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Molecular weight: 233.31 g/mol
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Melting point: 68-70°C
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Predicted boiling point: 365.7±27.0°C
N,N-dimethyl-2-piperazin-1-ylacetamide
This analog (with two methyl groups on the amide nitrogen) represents another structural variation :
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Molecular formula: C8H17N3O
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Differs from the target compound by having an additional methyl group
N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide
This compound has been studied more extensively and serves as a pharmaceutical intermediate in the preparation of substance-P antagonists .
Comparative Analysis
The table below summarizes the key differences between these related compounds:
Compound | Molecular Formula | Molecular Weight | Key Structural Feature |
---|---|---|---|
N-methyl-2-piperazin-1-ylacetamide | C7H15N3O | 157.21 g/mol | Single methyl on amide nitrogen |
N-methyl-N-phenyl-2-piperazin-1-ylacetamide | C13H19N3O | 233.31 g/mol | Phenyl and methyl on amide nitrogen |
N,N-dimethyl-2-piperazin-1-ylacetamide | C8H17N3O | 171.24 g/mol | Two methyl groups on amide nitrogen |
N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide | C14H21N3O | 247.34 g/mol | 2,6-dimethylphenyl on amide nitrogen |
These structural variations can significantly impact physical properties, reactivity, and biological activity of the compounds.
Analytical Methods and Characterization
Identification Techniques
N-methyl-2-piperazin-1-ylacetamide can be characterized and identified using several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) Spectroscopy
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High-Performance Liquid Chromatography (HPLC)
These techniques provide valuable information about the structural features, purity, and identity of the compound.
Current Research Trends
Research interest in piperazine-containing compounds, including acetamide derivatives like N-methyl-2-piperazin-1-ylacetamide, continues to grow. Recent studies have focused on investigating the antimicrobial properties of related compounds, which suggests potential applications in this area .
The development of new synthetic methodologies for piperazine-containing compounds remains an active research area, with emphasis on improving yield, purity, and reaction conditions.
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